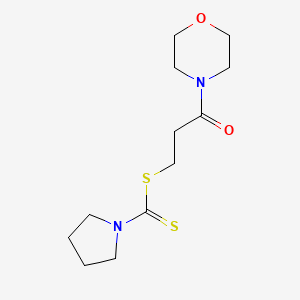![molecular formula C16H20N2O2 B12478016 2-{[(4-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12478016.png)
2-{[(4-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione is a compound belonging to the class of isoindoline-1,3-dione derivatives. These compounds are known for their significant medicinal properties, particularly in the inhibition of cyclooxygenase enzymes . The structure of this compound includes a hexahydro-1H-isoindole-1,3(2H)-dione core with a 4-methylphenylamino group attached via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of hexahydrophthalic anhydride with 4-methylphenylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-{[(4-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclooxygenase inhibitors.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclooxygenase enzymes. It binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This inhibition reduces the production of inflammatory mediators, thereby exerting anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)phthalimide
- N-(4-methylphenyl)succinimide
- N-(4-methylphenyl)maleimide
Uniqueness
2-{[(4-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione is unique due to its hexahydro-1H-isoindole-1,3(2H)-dione core, which imparts specific chemical and biological properties. Compared to other similar compounds, it exhibits a higher affinity for cyclooxygenase enzymes, making it a more potent inhibitor .
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-[(4-methylanilino)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C16H20N2O2/c1-11-6-8-12(9-7-11)17-10-18-15(19)13-4-2-3-5-14(13)16(18)20/h6-9,13-14,17H,2-5,10H2,1H3 |
InChI Key |
GMVZQGHULXYRHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCN2C(=O)C3CCCCC3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12477944.png)
![6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12477957.png)
![2-ethoxy-6-[(E)-[(2-hydroxy-5-propylphenyl)imino]methyl]-4-nitrophenol](/img/structure/B12477959.png)

![N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B12477969.png)
![5-[(3aS,4S,6aR)-2-imino-5-oxidohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B12477970.png)
![2-methylpropyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12477976.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamide](/img/structure/B12477978.png)
![1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12477979.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12477987.png)
methanethione](/img/structure/B12477988.png)
![N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}butanamide](/img/structure/B12478002.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12478008.png)
